molecular formula C12H23NO4 B2588440 (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1400589-80-1

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2588440
CAS No.: 1400589-80-1
M. Wt: 245.319
InChI Key: KKFSVQAEKAPAJT-VIFPVBQESA-N
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Description

The compound is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It’s a heterocyclic organic compound, featuring both amine and ether functional groups . The hydroxymethyl group (−CH2−OH) is an alcohol, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .


Molecular Structure Analysis

The molecular structure analysis of a similar compound, “(S)-6-Hydroxymethyl-morpholin-3-one”, shows that it has a molecular formula of C5H9NO3 and an average mass of 131.130 Da .


Chemical Reactions Analysis

The hydroxymethylation reaction, which involves the addition of a hydroxymethyl group to a compound, is a common chemical reaction. It often involves the reaction of formaldehyde with active C-H and N-H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, “(S)-6-Hydroxymethyl-morpholin-3-one” has a density of 1.2±0.1 g/cm3, a boiling point of 397.1±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

Synthetic Applications and Chemical Studies

  • The structural analysis of a related compound, illustrating its conformation and potential as a building block for further chemical synthesis, highlights its utility in designing complex molecular architectures (Kolter et al., 1996).
  • Research on the chemoenzymatic synthesis of biologically active enantiomers of certain fungicides underscores the importance of such compounds in creating specific, active pharmaceutical ingredients, demonstrating a method that may be applicable to derivatives of the mentioned compound (Avdagić et al., 1994).
  • The synthesis and crystal structure analysis of chromene derivatives provide insights into the potential of related compounds in the study of antitumor and antibiotic properties, which could be extrapolated to the structural analysis and application of "(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate" (Li et al., 2013).

Molecular Structure and Design

  • Studies on the molecular structure, such as the crystallographic analysis of closely related compounds, aid in understanding the chemical behavior and reactivity, which is crucial for the development of new synthetic routes and compounds (Wang et al., 2011).
  • The preparation and reaction studies of compounds with similar functional groups showcase the versatility of such molecules in organic synthesis, potentially offering pathways for creating derivatives with specific properties (Padwa et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many morpholine derivatives are used as inhibitors for various enzymes .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Properties

IUPAC Name

tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFSVQAEKAPAJT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@H](O1)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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